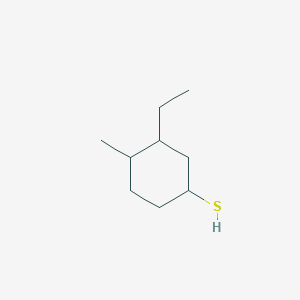
3-Ethyl-4-methylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylcyclohexane-1-thiol: is an organic compound with the molecular formula C₉H₁₈S . It is a thiol, characterized by the presence of a sulfur-hydrogen (–SH) group attached to a cyclohexane ring. This compound is known for its distinct odor and is often used in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methylcyclohexane-1-thiol typically involves the alkylation of cyclohexanethiol. One common method is the reaction of cyclohexanethiol with ethyl and methyl halides under basic conditions. The reaction proceeds as follows:
- The thiolate anion then reacts with ethyl bromide and methyl iodide to form this compound.
Cyclohexanethiol: is treated with a strong base such as sodium hydride (NaH) to form the thiolate anion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and yields higher purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-4-methylcyclohexane-1-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with alkyl halides can replace the thiol group with an alkyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides (e.g., ethyl bromide, methyl iodide)
Major Products:
Oxidation: Disulfides
Reduction: Thiol
Substitution: Alkylated cyclohexane derivatives
Scientific Research Applications
Chemistry: 3-Ethyl-4-methylcyclohexane-1-thiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, thiol compounds like this compound are studied for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative damage.
Medicine: Thiol compounds are investigated for their potential therapeutic applications. They are explored as potential treatments for conditions involving oxidative stress and inflammation.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its distinct odor makes it valuable in the formulation of various consumer products.
Mechanism of Action
The mechanism of action of 3-ethyl-4-methylcyclohexane-1-thiol involves its thiol group (–SH). The thiol group can participate in redox reactions, acting as an antioxidant. It can donate a hydrogen atom to neutralize free radicals, thereby protecting cells from oxidative damage. Additionally, the thiol group can form disulfide bonds, which are important in protein structure and function.
Comparison with Similar Compounds
- 3-Methylcyclohexane-1-thiol
- 4-Methylcyclohexane-1-thiol
- Cyclohexanethiol
Comparison: 3-Ethyl-4-methylcyclohexane-1-thiol is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s reactivity and its interactions with other molecules.
Properties
CAS No. |
827024-47-5 |
|---|---|
Molecular Formula |
C9H18S |
Molecular Weight |
158.31 g/mol |
IUPAC Name |
3-ethyl-4-methylcyclohexane-1-thiol |
InChI |
InChI=1S/C9H18S/c1-3-8-6-9(10)5-4-7(8)2/h7-10H,3-6H2,1-2H3 |
InChI Key |
MJGNVKFYOWUSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCC1C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















